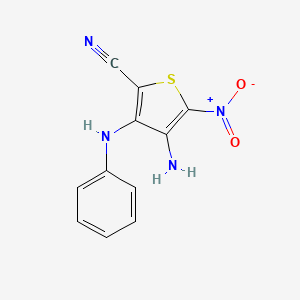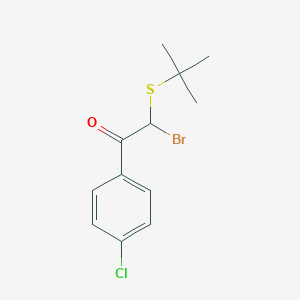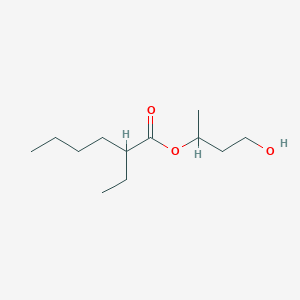
4-hydroxybutan-2-yl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxybutan-2-yl 2-ethylhexanoate is an organic compound with the molecular formula C12H24O3. It is known for its unique structure, which includes a hydroxybutyl group and an ethylhexanoate group. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutan-2-yl 2-ethylhexanoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybutan-2-one with 2-ethylhexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes or catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxybutan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of 4-oxobutan-2-yl 2-ethylhexanoate.
Reduction: Formation of 4-hydroxybutan-2-yl 2-ethylhexanol.
Substitution: Formation of substituted esters or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxybutan-2-yl 2-ethylhexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-hydroxybutan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The compound’s hydroxy and ester groups play crucial roles in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxybutan-2-one: Shares the hydroxybutyl group but lacks the ethylhexanoate moiety.
2-ethylhexanoic acid: Contains the ethylhexanoate group but lacks the hydroxybutyl group.
Uniqueness
4-hydroxybutan-2-yl 2-ethylhexanoate is unique due to its combined hydroxybutyl and ethylhexanoate groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Propiedades
Número CAS |
89457-48-7 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
4-hydroxybutan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-4-6-7-11(5-2)12(14)15-10(3)8-9-13/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
DIAWMVLXGKUUGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


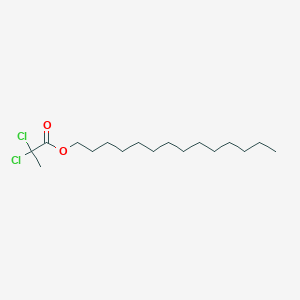
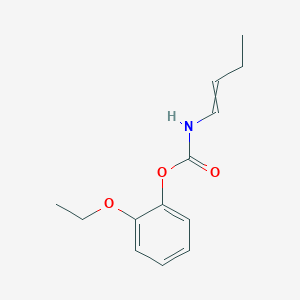
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)

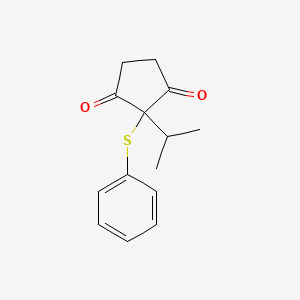
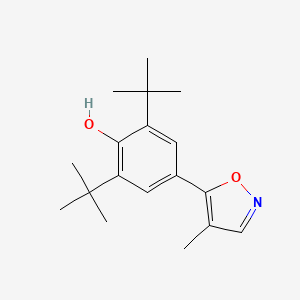
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
